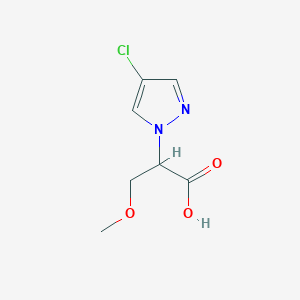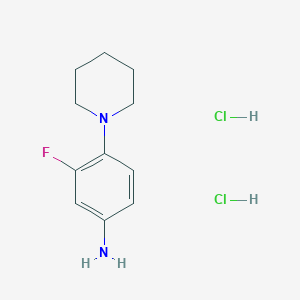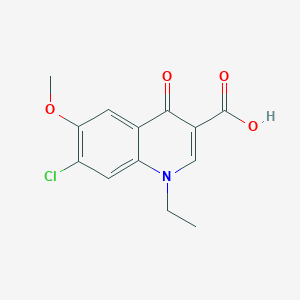
7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-1-エチル-6-メトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸: はキノロン誘導体です。キノロンは、幅広い細菌感染症に有効な、合成された広域スペクトル抗生物質のクラスです。
準備方法
合成経路と反応条件: 7-クロロ-1-エチル-6-メトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸の合成は、通常、複数のステップを伴います。一般的な方法の1つは、キノリンコアの調製から始まり、クロロ、エチル、およびメトキシ基を導入することです。反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒と溶媒を必要とします。
工業生産方法: この化合物の工業生産には、ラボでの合成方法のスケールアップが含まれます。これには、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、反応時間などの反応条件を最適化することが含まれます。連続フローリアクターと自動システムを使用すると、生産プロセスの効率と一貫性を向上させることができます。
化学反応の分析
反応の種類:
酸化: この化合物は、多くの場合、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して実行できます。
置換: この化合物のクロロ基は、求核置換反応を使用して他の官能基で置換できます。
一般的な試薬と条件:
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 極性非プロトン性溶媒中のアミンまたはチオールなどの求核剤。
主な生成物:
酸化: キノリンN-オキシド誘導体の形成。
還元: 還元されたキノリン誘導体の形成。
置換: さまざまな官能基を持つ置換されたキノリン誘導体の形成。
科学研究への応用
化学: この化合物は、より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的調査では、この化合物は、潜在的な抗菌特性について研究されています。キノロン系抗生物質の作用機序を理解するためのモデル化合物として役立ちます。
医学: この化合物の潜在的な抗菌活性により、新しい抗生物質の開発の候補となっています。既存の抗生物質に耐性のある細菌感染症の治療における潜在的な用途についても調査されています。
産業: 製薬業界では、この化合物は、さまざまな薬物の合成における中間体として使用されています。その構造的特徴は、新しい治療薬の開発における貴重な構成要素となっています。
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics.
Medicine: The compound’s potential antibacterial activity makes it a candidate for the development of new antibiotics. It is also explored for its potential use in treating bacterial infections resistant to existing antibiotics.
Industry: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of various drugs. Its structural features make it a valuable component in the development of new therapeutic agents.
作用機序
この化合物は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって作用します。これらの酵素に結合することにより、この化合物は細菌DNAの超らせん形成とほどきを阻止し、細菌細胞分裂と成長の阻害につながります。この機序は他のキノロン系抗生物質と似ており、幅広い細菌に対して有効です。
類似化合物との比較
類似化合物:
ノルフロキサシン: コア構造が似ていますが、置換基が異なるフルオロキノロン系抗生物質。
シプロフロキサシン: エチル基の代わりにシクロプロピル基を持つ、別のフルオロキノロン。
レボフロキサシン: オフロキサシンのレボ異性体で、抗菌活性が高くなっています。
独自性: 7-クロロ-1-エチル-6-メトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸は、その置換基の特定の組み合わせにより独特であり、これは異なる薬物動態的および薬力学的特性をもたらす可能性があります。特にそのメトキシ基は、溶解性と細菌酵素との相互作用に影響を与え、他のキノロンと比較して異なる抗菌活性につながる可能性があります。
特性
分子式 |
C13H12ClNO4 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC名 |
7-chloro-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-11(19-2)9(14)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChIキー |
WCQVZBKCLVLTEL-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



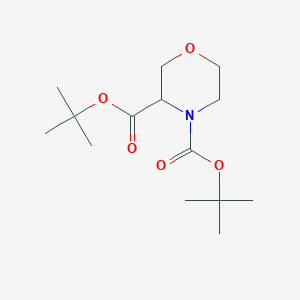


![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
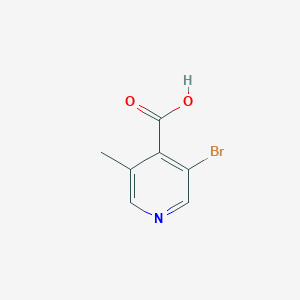
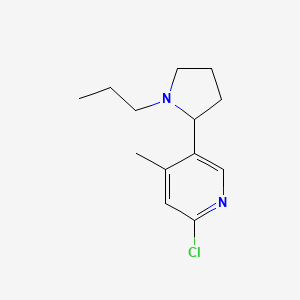


![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)
